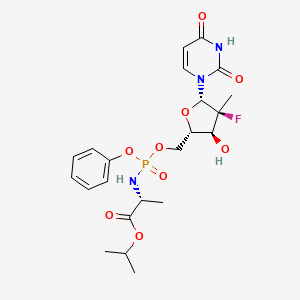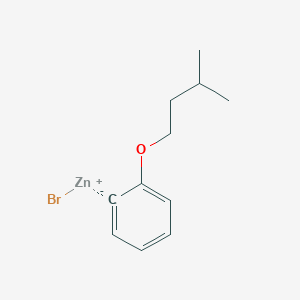
2-i-PentyloxyphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-i-PentyloxyphenylZinc bromide: is an organozinc compound that has garnered interest in the field of organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a bromine atom and a phenyl ring substituted with a pentyloxy group at the second position. Organozinc compounds are known for their utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-i-PentyloxyphenylZinc bromide typically involves the reaction of 2-i-Pentyloxyphenyl bromide with zinc in the presence of a suitable solvent. One common method is the use of diethyl ether or tetrahydrofuran (THF) as the solvent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved safety, scalability, and efficiency. The use of microreactors and flow chemistry techniques allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 2-i-PentyloxyphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromine bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding zinc oxides or reduction to form zinc metal.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alkyl halides, aryl halides, and organometallic reagents.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Diethyl ether, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the phenyl ring and the coupling partner.
科学研究应用
Chemistry: 2-i-PentyloxyphenylZinc bromide is widely used in organic synthesis for the formation of complex molecules. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In biological research, organozinc compounds like this compound are used to study enzyme mechanisms and to develop new drugs. Their ability to form stable carbon-carbon bonds makes them valuable in the synthesis of biologically active molecules.
Industry: Industrially, this compound is used in the production of fine chemicals and specialty materials. Its role in cross-coupling reactions makes it a valuable tool for the synthesis of polymers, electronic materials, and other advanced materials.
作用机制
The mechanism of action of 2-i-PentyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing the transition state and lowering the activation energy of the reaction.
相似化合物的比较
PhenylZinc bromide: Similar to 2-i-PentyloxyphenylZinc bromide but lacks the pentyloxy substituent.
2-i-ButoxyphenylZinc bromide: Similar structure but with a butoxy group instead of a pentyloxy group.
2-i-MethoxyphenylZinc bromide: Contains a methoxy group instead of a pentyloxy group.
Uniqueness: The presence of the pentyloxy group in this compound imparts unique steric and electronic properties to the compound. This can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
属性
分子式 |
C11H15BrOZn |
|---|---|
分子量 |
308.5 g/mol |
IUPAC 名称 |
bromozinc(1+);3-methylbutoxybenzene |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-10(2)8-9-12-11-6-4-3-5-7-11;;/h3-6,10H,8-9H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
RUAQUEVGEDNZKR-UHFFFAOYSA-M |
规范 SMILES |
CC(C)CCOC1=CC=CC=[C-]1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-Benzo[b][1,4]thiazin-3-ol](/img/structure/B14887233.png)

![4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B14887257.png)
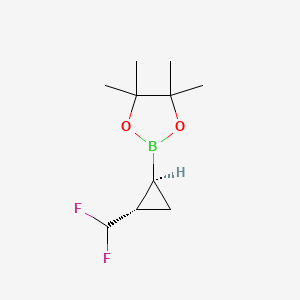

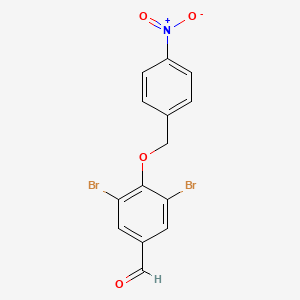

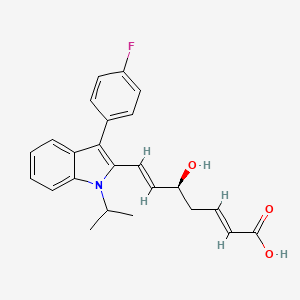
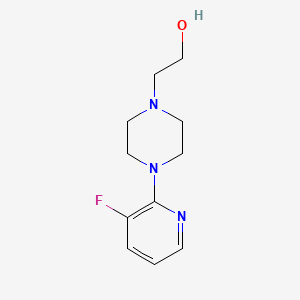
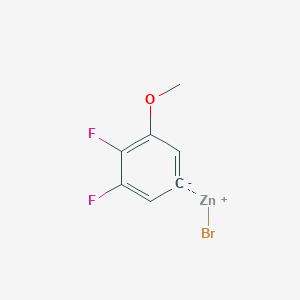

![Spiro[3.5]nonan-5-ol](/img/structure/B14887316.png)
![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14887318.png)
